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Executive Summary
I-CBP 112 is a potent, selective chemical probe targeting the bromodomains of the

transcriptional co-activators CREB-binding protein (CBP/CREBBP) and p300 (EP300).[1][2][3]

Unlike non-selective BET inhibitors (e.g., JQ1) that target BRD4, I-CBP 112 specifically

disrupts the interaction between CBP/p300 and acetylated lysine residues on histones

(H3K18ac, H3K56ac) and non-histone proteins.[1]

Uniquely, I-CBP 112 acts as an allosteric activator of p300 HAT activity on nucleosomes, a

mechanistic distinction from other CBP inhibitors like SGC-CBP30.[1] This guide details the

molecular mechanism, selectivity profile, and validated experimental protocols for using I-CBP
112 in preclinical research.

Part 1: Molecular Architecture & Mechanism
The Target: CBP/p300 Bromodomains
CBP and p300 are paralogous multidomain proteins that function as histone acetyltransferases

(HATs) and transcriptional co-activators.[1][4][5][6][7][8] Their bromodomains (BRDs) are

"readers" that recognize acetylated lysine residues (Kac).[1][3]

Physiological Role: They recruit transcriptional machinery to enhancers and promoters.[1]

Pathological Role: Dysregulated in leukemia (AML/ALL), prostate cancer, and immune

evasion.
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The Ligand: I-CBP 112
Chemical Class: Benzoxazepine.[1]

Binding Mode: I-CBP 112 mimics the acetyl-lysine moiety.[1][4][9][10] It inserts into the

hydrophobic pocket of the bromodomain, displacing the conserved water molecules and

forming a hydrogen bond with the conserved Asparagine (Asn) residue (Asn1168 in CBP).

Unique Pharmacology: While it inhibits the reading function (bromodomain), it paradoxically

stimulates the catalytic HAT activity of p300 on nucleosomes (specifically H3K18/K23

acetylation) via an allosteric mechanism.
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Figure 1: Mechanism of Action.[1] I-CBP 112 competes with acetylated chromatin for the

bromodomain pocket, displacing the protein while allosterically modulating the HAT domain.

Part 2: Selectivity & Pharmacology
Selectivity Profile
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I-CBP 112 is a highly selective chemical probe.[1] It must be distinguished from BET inhibitors

(JQ1, I-BET) to ensure phenotypic observations are due to CBP/p300 inhibition, not BRD4

inhibition.[1]

Target Family Protein Target
Binding Affinity
(Kd/IC50)

Selectivity Ratio
(vs CBP)

Primary Target CBP (CREBBP) 151 nM 1x

Primary Target p300 (EP300) 167 nM ~1.1x

BET Family BRD4 (BD1) > 5,600 nM > 37x

BET Family BRD4 (BD2) > 20,000 nM > 130x

Other BRDs BAZ2B, ATAD2 No Binding > 500x

Kinases Panel of 100+ No Inhibition N/A

Pharmacokinetics (PK) Limitations
In Vitro Tool Only: I-CBP 112 is designed for cellular and biochemical assays.[1] It has poor

metabolic stability and bioavailability in rodents.[1]

In Vivo Alternative: For animal studies, use structurally related analogs optimized for PK

(e.g., A-485 for HAT inhibition, or newer generation CBP BRD inhibitors designed for in vivo

use), although I-CBP 112 has been used in some intratumoral or acute murine models.

Part 3: Experimental Protocols (The "How-To")
Protocol A: Fluorescence Recovery After
Photobleaching (FRAP)
Objective: Validate target engagement in the nucleus. Biochemical potency (IC50) does not

guarantee nuclear permeability.[1] FRAP measures the inhibitor's ability to displace GFP-CBP

from chromatin, increasing its mobility.

The Causality:

Native State:[1] GFP-CBP binds chromatin
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Slow diffusion

Slow recovery after bleaching.[1]

Inhibited State: I-CBP 112 displaces GFP-CBP

Fast diffusion

Rapid recovery.[1]

Workflow Diagram:

1. Transfection
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Click to download full resolution via product page

Figure 2: FRAP Assay Workflow for validating nuclear target engagement.

Step-by-Step Methodology:
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Transfection: Transfect U2OS or HEK293T cells with a plasmid encoding full-length GFP-

CBP or GFP-p300 (24h prior to assay).[1]

Seeding: Plate cells on glass-bottom confocal dishes (essential for high-NA objectives).

Treatment:

Experimental: Add I-CBP 112 (Final concentration: 1 µM).[1]

Negative Control: Add I-CBP 112-N (or inactive enantiomer) at 1 µM.[1]

Vehicle: DMSO (0.1%).[1]

Incubation: 1 hour at 37°C.

Bleaching: Using a confocal microscope (e.g., Zeiss LSM 880), define a circular Region of

Interest (ROI) of ~2 µm diameter within the nucleus. Bleach with 100% laser power (488 nm)

for <200ms.[1]

Recording: Immediately record images at low laser power (1-2%) every 0.5s for 60-120

seconds.

Analysis: Normalize fluorescence intensity. Fit the recovery curve to a single-exponential

equation.

Success Criteria: The

(half-time of recovery) should significantly decrease in I-CBP 112 treated cells compared
to DMSO (indicating increased mobility).[1]

Protocol B: Cellular Viability & Differentiation (Leukemia
Model)
Objective: Assess phenotypic impact on MLL-fusion leukemia cells (e.g., MOLM-13, MV4;11).

[1]

Seeding: Seed cells at 200,000 cells/mL in 96-well plates.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.caymanchem.com/product/36811/i-cbp112
https://www.benchchem.com/product/b1191990?utm_src=pdf-body
https://www.caymanchem.com/product/36811/i-cbp112
https://www.benchchem.com/product/b1191990?utm_src=pdf-body
https://www.caymanchem.com/product/36811/i-cbp112
https://www.caymanchem.com/product/36811/i-cbp112
https://www.caymanchem.com/product/36811/i-cbp112
https://www.benchchem.com/product/b1191990?utm_src=pdf-body
https://www.caymanchem.com/product/36811/i-cbp112
https://www.caymanchem.com/product/36811/i-cbp112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing: Treat with a dose range of I-CBP 112 (0.1 µM – 10 µM).[1]

Duration: Incubate for 72–96 hours. (Epigenetic effects are slow; 24h is often insufficient).[1]

Readout:

Viability: Resazurin or ATP-based assay (CellTiter-Glo).[1]

Differentiation: Flow cytometry for CD11b and CD14 (markers of myeloid differentiation).

[1] I-CBP 112 should induce upregulation of these markers.[1]

Part 4: Comparative Analysis (I-CBP 112 vs. SGC-
CBP30)
Both probes target the same pocket but have distinct chemical scaffolds and subtle biological

differences.

Feature I-CBP 112 SGC-CBP30

Scaffold Benzoxazepine 3,5-Dimethylisoxazole

CBP Kd 151 nM 21 nM

p300 Kd 167 nM 32 nM

Selectivity High (>30x vs BRD4) High (>40x vs BRD4)

Mechanism
Allosteric HAT Activator

(Unique)
Pure BRD Inhibitor

Key Reference Picaud et al., 2015 Hay et al., 2014

Critical Insight: While SGC-CBP30 is slightly more potent biochemically, I-CBP 112 is often

preferred when studying the complex interplay between the bromodomain and the HAT domain

due to its unique ability to stimulate HAT activity on nucleosomes while blocking the reader

function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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